molecular formula C9H6ClF6NOS B3037457 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol CAS No. 478047-16-4

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol

Cat. No.: B3037457
CAS No.: 478047-16-4
M. Wt: 325.66 g/mol
InChI Key: LOHDKFRGTXLQIA-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol is a sophisticated chemical reagent designed for pharmaceutical and agrochemical research. Its structure integrates two key pharmacophores: a chlorotrifluoromethyl-pyridine ring and a trifluoro-hydroxypropylsulfanyl linker. The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a privileged scaffold in medicinal chemistry, known for its ability to enhance a compound's biological activity and metabolic stability . The trifluoromethyl group (-CF₃) is a critical feature in modern drug design; its high electronegativity and lipophilicity can significantly improve a molecule's binding affinity, membrane permeability, and overall metabolic stability . Over the last 20 years, numerous FDA-approved drugs containing the -CF₃ group have been developed to treat various diseases . Furthermore, the 1,1,1-trifluoro-2-propanol segment contributes to the molecule's steric and electronic properties. This combination of features makes this compound a valuable intermediate for researchers exploring new active substances. Potential applications include serving as a key building block in the synthesis of potential enzyme inhibitors or receptor modulators, particularly given that over 85% of all FDA-approved drugs contain heterocyclic structures similar to the pyridine ring in this molecule . Its properties may also be relevant in agrochemical research, as similar trifluoromethylpyridine derivatives are known to appear as metabolites in certain pesticide pathways . This product is intended for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF6NOS/c10-5-1-4(8(11,12)13)2-17-7(5)19-3-6(18)9(14,15)16/h1-2,6,18H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDKFRGTXLQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF6NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138962
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-16-4
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange for Trifluoromethyl Group Introduction

A key step in constructing the pyridine core involves introducing the trifluoromethyl group at the 5-position. Patent CA1199331A describes a liquid-phase halogen exchange method using anhydrous hydrogen fluoride (HF) under high-pressure conditions (170–200°C, ≥200 psig). For example:
$$
\text{2,3-Dichloro-5-(trichloromethyl)pyridine} + \text{HF} \rightarrow \text{3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine}
$$
This method achieves selectivity >90% but requires specialized equipment due to HF’s corrosivity.

Thiolation at the 2-Position

Substituting the 2-position halogen with a sulfanyl group is critical. Patent CN106349159A demonstrates that activating agents like 4-dimethylaminopyridine (DMAP) facilitate nucleophilic displacement. For instance:
$$
\text{2,3-Dichloro-5-trifluoromethylpyridine} + \text{NaSH} \xrightarrow{\text{DMAP, acetone}} \text{3-Chloro-5-trifluoromethyl-2-mercaptopyridine}
$$
Yields for analogous reactions range from 75–89% under optimized conditions (reflux for 5 hours in acetone).

Synthesis of the Trifluoropropanol Component

Preparation of 1,1,1-Trifluoro-2-Propanol Derivatives

The propanol moiety is typically synthesized via:

  • Hydrolysis of 2-bromo-1,1,1-trifluoropropane :
    $$
    \text{CF}3\text{CHBrCH}3 + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{CF}3\text{CH(OH)CH}_3
    $$
  • Reduction of 1,1,1-trifluoro-2-propanone :
    $$
    \text{CF}3\text{COCH}3 + \text{NaBH}4 \rightarrow \text{CF}3\text{CH(OH)CH}_3
    $$

Coupling Strategies

Nucleophilic Substitution

Reacting the thiolated pyridine with a halogenated propanol derivative under basic conditions:
$$
\text{3-Chloro-5-trifluoromethyl-2-mercaptopyridine} + \text{CF}3\text{CHBrCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Conditions :

  • Solvent: Dimethylformamide (DMF) or dichloromethane
  • Temperature: 60–80°C
  • Yield: 65–72%

Mitsunobu Reaction

For hydroxyl group activation:
$$
\text{Thiolated pyridine} + \text{CF}3\text{CH(OH)CH}3 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Advantages :

  • Avoids pre-halogenation of the propanol
  • Yields: ~68%

Industrial-Scale Optimization

Solvent Selection

Data from patent CN106349159A highlights solvent impacts:

Solvent Reaction Efficiency (%) Purity (%)
Acetone 89 95
Dichloromethane 85 92
Methanol 72 88

Acetone is preferred for its balance of efficiency and ease of removal.

Catalytic Systems

DMAP outperforms other activators in thiolation reactions:

Activator Displacement Yield (%)
DMAP 89
Triethylamine 75
4-Pyrollidinopyridine 68

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability : High-temperature steps risk CF$$_3$$ decomposition. Mitigated by using pressurized reactors.
  • Thiol Oxidation : Thiol intermediates are prone to disulfide formation. Additives like ascorbic acid (1–2 mol%) suppress oxidation.
  • Hydroxyl Group Protection : Tert-butyldimethylsilyl (TBS) protection prevents unwanted side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyridine ring .

Scientific Research Applications

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs sharing the 3-chloro-5-(trifluoromethyl)pyridinyl motif but differing in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Reference
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol C₁₂H₇ClF₆NOS* ~380.6* Sulfanyl, trifluoromethyl-propanol Not provided
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol C₁₃H₁₄ClF₆N₃O 377.72 Piperazino, trifluoromethyl-propanol 477858-21-2
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic acid C₁₁H₇ClF₃N₃O₂S 337.71 Sulfanyl, imidazole-carboxylic acid 338793-05-8
3-Chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine C₁₄H₅Cl₂F₆N₅S 460.18 Sulfanyl, triazole, dual CF₃/Cl pyridines Not provided

*Calculated based on structural components.

Key Observations :

  • Sulfanyl vs. Piperazino Linkage: The target compound’s sulfanyl group (C-S-C) contrasts with the piperazino group (N-N-C) in the analog from . Sulfanyl linkages may enhance oxidative stability compared to amines but reduce solubility in polar solvents .
  • Trifluoromethyl-Propanol vs. Carboxylic Acid: The trifluoromethyl-propanol chain in the target compound increases lipophilicity, whereas the imidazole-carboxylic acid in ’s analog improves water solubility, suggesting divergent applications (e.g., systemic vs. contact agrochemicals) .

Biological Activity

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyridine moiety. This article explores its biological activity, focusing on antibacterial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C11H8ClF3N4S2\text{C}_{11}\text{H}_{8}\text{ClF}_{3}\text{N}_{4}\text{S}_{2}
PropertyValue
Molecular Weight390.84 g/mol
Melting Point122–125 °C
CAS Number338775-63-6

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds with similar structural features. For instance, derivatives containing sulfonyl groups have shown significant antibacterial activity against various bacterial strains, including E. coli and C. albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.88 µg/mL to higher concentrations depending on the specific derivative tested .

Case Study:
In a comparative study of urea derivatives with sulfonyl groups, compounds exhibited varying degrees of antibacterial efficacy. The most potent compound demonstrated an MIC of 4.88 µg/mL against B. mycoides, indicating that modifications in the structure can lead to enhanced biological activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of studies have reported that related compounds exhibit cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, certain derivatives showed IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent.

CompoundCell LineIC50 (µM)
Compound 7PACA244.4
Compound 8PACA222.4
DoxorubicinPACA252.1
Compound 9HCT11617.8

The down-regulation of key genes such as PALB2, BRCA1, and TP53 was observed in treated cells, suggesting a potential mechanism through which these compounds exert their anticancer effects .

The presence of trifluoromethyl groups in the compound is believed to enhance its interaction with biological targets through multipolar binding mechanisms. This characteristic is common among drugs with trifluoromethyl substitutions, which often lead to increased potency by stabilizing interactions with target proteins .

Molecular docking studies have indicated promising inhibition profiles against specific proteins involved in bacterial resistance and cancer cell proliferation. For example, the compound has shown potential to inhibit Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1) proteins .

Q & A

Q. What strategies mitigate stereochemical impurities during large-scale synthesis for biological assays?

  • Methodology :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers (Rf difference = 0.15) .
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective sulfoxidation (ee >95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol
Reactant of Route 2
Reactant of Route 2
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol

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